Cas no 823-03-0 (2-Propyl-1,3-thiazolidine hydrochloride)
2-Propyl-1,3-thiazolidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-propyl-1,3-thiazolidine hydrochloride
- 2-propyl-1,3-thiazolidine;hydrochloride
- Z2144245754
- 2-Propyl-1,3-thiazolidine hydrochloride
-
- Inchi: 1S/C6H13NS.ClH/c1-2-3-6-7-4-5-8-6;/h6-7H,2-5H2,1H3;1H
- InChI Key: GTBQBXIIEBYCGR-UHFFFAOYSA-N
- SMILES: Cl.S1CCNC1CCC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 65.5
- Topological Polar Surface Area: 37.3
2-Propyl-1,3-thiazolidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B524860-25mg |
2-propyl-1,3-thiazolidine hydrochloride |
823-03-0 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B524860-50mg |
2-propyl-1,3-thiazolidine hydrochloride |
823-03-0 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B524860-250mg |
2-propyl-1,3-thiazolidine hydrochloride |
823-03-0 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-78767-0.05g |
2-propyl-1,3-thiazolidine hydrochloride |
823-03-0 | 95% | 0.05g |
$86.0 | 2024-05-22 | |
| Enamine | EN300-78767-0.1g |
2-propyl-1,3-thiazolidine hydrochloride |
823-03-0 | 95% | 0.1g |
$129.0 | 2024-05-22 | |
| Enamine | EN300-78767-0.25g |
2-propyl-1,3-thiazolidine hydrochloride |
823-03-0 | 95% | 0.25g |
$183.0 | 2024-05-22 | |
| Enamine | EN300-78767-0.5g |
2-propyl-1,3-thiazolidine hydrochloride |
823-03-0 | 95% | 0.5g |
$342.0 | 2024-05-22 | |
| Enamine | EN300-78767-1.0g |
2-propyl-1,3-thiazolidine hydrochloride |
823-03-0 | 95% | 1.0g |
$457.0 | 2024-05-22 | |
| Enamine | EN300-78767-2.5g |
2-propyl-1,3-thiazolidine hydrochloride |
823-03-0 | 95% | 2.5g |
$894.0 | 2024-05-22 | |
| Enamine | EN300-78767-5.0g |
2-propyl-1,3-thiazolidine hydrochloride |
823-03-0 | 95% | 5.0g |
$1322.0 | 2024-05-22 |
2-Propyl-1,3-thiazolidine hydrochloride Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 2-Propyl-1,3-thiazolidine hydrochloride
2-Propyl-1,3-Thiazolidine Hydrochloride (CAS No. 823-03-0): An Overview of Its Properties, Applications, and Recent Research
2-Propyl-1,3-thiazolidine hydrochloride (CAS No. 823-03-0) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique thiazolidine ring structure and the presence of a propyl group, which contribute to its distinct chemical and biological properties. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to 2-Propyl-1,3-thiazolidine hydrochloride.
Chemical Structure and Properties
2-Propyl-1,3-thiazolidine hydrochloride is a white crystalline solid with a molecular formula of C6H13NOS·HCl. The compound's molecular weight is 184.69 g/mol. The thiazolidine ring in the structure is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of the propyl group imparts additional stability and reactivity to the molecule. The hydrochloride salt form enhances its solubility in water and other polar solvents, making it suitable for various applications in solution-based reactions.
The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation. Its melting point is around 150°C, which is an important consideration for handling and processing in laboratory settings.
Synthesis Methods
The synthesis of 2-Propyl-1,3-thiazolidine hydrochloride can be achieved through several well-established methods. One common approach involves the reaction of 2-propylthioacetaldehyde with ammonia or an ammonium salt in the presence of an acid catalyst. This reaction leads to the formation of the thiazolidine ring via a condensation process followed by cyclization.
An alternative method involves the reaction of 2-propylthioacetic acid with ammonia or an ammonium salt under appropriate conditions. This method also results in the formation of the thiazolidine ring but may require additional purification steps to ensure high purity of the final product.
Biological Activities and Applications
2-Propyl-1,3-thiazolidine hydrochloride has been extensively studied for its biological activities and potential therapeutic applications. One of its notable properties is its ability to act as a potent antioxidant. Research has shown that this compound can effectively scavenge free radicals and protect cells from oxidative stress-induced damage. This property makes it a promising candidate for use in formulations designed to combat oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
In addition to its antioxidant activity, 2-Propyl-1,3-thiazolidine hydrochloride has demonstrated potential as an anti-inflammatory agent. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various biological systems. This anti-inflammatory effect could be beneficial in treating inflammatory conditions like arthritis and inflammatory bowel disease.
Recent Research Advancements
The field of research surrounding 2-Propyl-1,3-thiazolidine hydrochloride continues to evolve with new findings that expand our understanding of its potential applications. Recent studies have explored its role in modulating cellular signaling pathways involved in cell survival and proliferation. For instance, research has shown that this compound can activate the Nrf2 pathway, a key regulator of cellular defense mechanisms against oxidative stress.
In another study, scientists investigated the effects of 2-Propyl-1,3-thiazolidine hydrochloride on cancer cells. The results indicated that it could induce apoptosis (programmed cell death) in certain types of cancer cells while sparing normal cells. This selective cytotoxicity suggests that it may have potential as a novel anticancer agent.
Beyond its direct biological activities, 2-Propyl-1,3-thiazolidine hydrochloride has also been explored as a building block for more complex molecules with enhanced therapeutic properties. For example, researchers have synthesized derivatives of this compound that exhibit improved pharmacokinetic profiles and increased potency against specific targets.
Safety Considerations and Future Prospects
2-Propyl-1,3-thiazolidine hydrochloride, it is essential to conduct thorough safety evaluations before considering its use in clinical settings. Preclinical studies have generally shown good safety profiles for this compound; however, further investigations are necessary to ensure its long-term safety and efficacy.
The future prospects for 2-Propyl-1,3-thiazolidine hydrochloride are promising. Ongoing research aims to optimize its chemical structure for improved therapeutic outcomes while minimizing potential side effects. Additionally, efforts are being made to develop novel delivery systems that can enhance its bioavailability and target specificity.
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